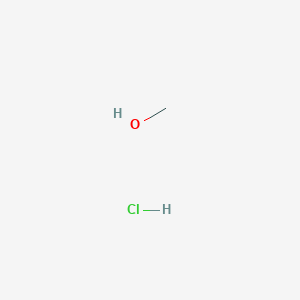

Hydrochloride methanol

Description

Conceptual Framework and Nomenclature of Hydrogen Chloride in Methanol (B129727) Solutions

The interaction between hydrogen chloride and methanol results in the protonation of the methanol molecule, forming the methyloxonium ion ([CH₃OH₂]⁺) and the chloride ion (Cl⁻). wikipedia.org This equilibrium makes the solution acidic.

The nomenclature for this reagent can vary, with several synonyms used interchangeably in scientific literature and chemical supply catalogs. These names all refer to the same chemical entity: a solution of hydrogen chloride in methanol.

Common Synonyms for Hydrogen Chloride in Methanol:

| Synonym |

| Methanolic HCl |

| Hydrochloride methanol |

| HCl-methanol |

| Methanol HCl |

| Hydrogen chloride - methanol solution |

| Hydrochloric acid in methanol |

This table showcases the various names used to identify solutions of hydrogen chloride in methanol. glindiachemicals.comnih.govchemicalbook.com

The concentration of methanolic HCl can be expressed in terms of molarity (M) or normality (N), which for a monoprotic acid like HCl are equivalent. quora.com Commercially available solutions are typically found in concentrations such as 0.5 M, 1.25 M, and 3 M. chemicalbook.comsigmaaldrich.comsigmaaldrich.com The preparation of these solutions can be achieved by bubbling gaseous hydrogen chloride through methanol or by the reaction of acetyl chloride with anhydrous methanol. acs.orgresearchgate.net

Historical Perspectives on the Development and Initial Utilization of Methanolic HCl in Organic Synthesis

The use of acidic reagents in organic synthesis has a long history. While specific historical accounts detailing the very first use of methanolic HCl are not extensively documented, the development of processes requiring anhydrous acidic conditions paved the way for its adoption. The production of hydrogen chloride gas dates back to the 17th century. wikipedia.org The synthesis of methanol was first achieved in 1923 by German chemists at BASF. wikipedia.org

Early applications of acid catalysis in organic synthesis, such as esterification, were foundational. The need for non-aqueous acidic conditions to prevent side reactions and improve yields likely led to the exploration of solutions like hydrogen chloride in alcohols. One of the principal early and ongoing uses of methanolic HCl is in the production of methyl chloride (chloromethane). uwi.eduresearchgate.net This process, the hydrochlorination of methanol, became a significant industrial method for producing this important chemical intermediate. uwi.edugoogle.com

Significance of Methanolic HCl in Contemporary Chemical Research and Industrial Processes

Methanolic HCl remains a cornerstone reagent in modern organic chemistry and industrial applications due to its versatility and effectiveness. glindiachemicals.com

Key Applications in Research and Industry:

Esterification: It is widely used to catalyze the esterification of carboxylic acids, particularly for the preparation of methyl esters from fatty acids for analysis by gas chromatography (GC). glindiachemicals.comsigmaaldrich.comsigmaaldrich.comglindiachemicals.comsigmaaldrich.com The reaction involves heating the fatty acid with methanolic HCl in a sealed vessel. glindiachemicals.comsigmaaldrich.com

Salt Formation: It is employed to convert amines into their hydrochloride salts, which often facilitates their isolation, purification, and handling due to their crystalline nature and improved stability. acs.org

Protecting Group Chemistry: In complex organic syntheses, methanolic HCl can be used for the removal of certain acid-labile protecting groups, such as the Boc (tert-butyloxycarbonyl) group from amines. acs.org

Chemical Intermediate Production: The industrial-scale reaction of methanol with hydrogen chloride is a primary route for the manufacture of methyl chloride, a precursor for silicones and other chemicals. uwi.eduresearchgate.netgoogle.com

Analytical Chemistry: Methanolic HCl is used in various analytical procedures, including the derivatization of compounds for techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC). glindiachemicals.comsigmaaldrich.com It is also used in methods for determining the content of certain natural products, such as ellagic and gallic acids in biomass. researchgate.net

The preference for methanolic HCl over aqueous hydrochloric acid in certain reactions stems from several advantages. The solubility of many organic starting materials is higher in methanol, which can enhance reaction efficiency and simplify workup procedures. youtube.com Additionally, methanol's lower boiling point compared to water allows for easier solvent removal at lower temperatures. youtube.com

Scope and Methodological Approach of the Research Outline

This article provides a focused overview of hydrochloride methanol as a chemical reagent. The content is structured to deliver a comprehensive understanding based on its chemical nature, historical context, and current applications. The information presented is derived from a survey of scientific literature, including academic publications and chemical industry resources. The methodological approach involves synthesizing this information to address each section of the outline, ensuring a scientifically accurate and authoritative presentation. The scope is intentionally limited to the chemical compound and its applications in synthesis and analysis, excluding topics outside this defined framework.

Properties

Molecular Formula |

CH5ClO |

|---|---|

Molecular Weight |

68.5 g/mol |

IUPAC Name |

methanol;hydrochloride |

InChI |

InChI=1S/CH4O.ClH/c1-2;/h2H,1H3;1H |

InChI Key |

FUKUFMFMCZIRNT-UHFFFAOYSA-N |

SMILES |

CO.Cl |

Canonical SMILES |

CO.Cl |

Origin of Product |

United States |

Synthesis and Preparation Methodologies of Methanolic Hcl Solutions

Preparation Techniques for Anhydrous Hydrogen Chloride in Methanol (B129727)

The generation of anhydrous methanolic HCl is crucial for reactions sensitive to water. Two primary approaches are employed: the direct introduction of hydrogen chloride gas into methanol and the in-situ generation of HCl from chemical precursors within the methanolic solution.

A common and direct method for preparing methanolic HCl involves bubbling dry hydrogen chloride gas through methanol. acs.orgchemicalforums.com This technique allows for the preparation of solutions with varying concentrations, up to saturation. acs.orgchemicalforums.com The process typically involves cooling the methanol, often in an ice bath, to mitigate the exothermic nature of HCl dissolution and to increase the gas's solubility. google.com The flow rate of the HCl gas is carefully controlled to prevent excessive bubbling and potential loss of reagent. google.com For laboratory-scale preparations, the HCl gas can be generated by the reaction of concentrated sulfuric acid with sodium chloride or by the addition of concentrated hydrochloric acid to a drying agent like calcium chloride. chemicalforums.comwordpress.com

The concentration of the resulting solution is dependent on the duration of the gas introduction and the temperature of the methanol. acs.org It is essential to determine the final concentration accurately, which is typically accomplished through titration with a standardized base solution. acs.org

An alternative to handling gaseous hydrogen chloride is the in-situ generation of HCl directly within the methanol solvent. This approach offers convenience and is particularly suitable for smaller-scale applications where a precise amount of HCl is needed.

Chlorotrimethylsilane (TMS-Cl) reacts with methanol to produce methoxytrimethylsilane (B155595) and hydrogen chloride. acs.orgwordpress.com This reaction provides a controlled method for introducing a stoichiometric amount of HCl into the methanolic solution. The reaction is generally clean, and the byproducts are typically volatile and easily removed. This method is advantageous for applications requiring anhydrous conditions as the reagents can be readily dried.

Acyl chlorides, such as acetyl chloride, react readily with methanol to generate hydrogen chloride and the corresponding methyl ester (e.g., methyl acetate). reddit.comsciencemadness.orgresearchgate.net The slow addition of the acyl chloride to cooled methanol allows for a controlled generation of HCl that dissolves in the solvent. researchgate.netionsource.com This method is popular due to the ease of handling liquid reagents compared to gaseous HCl. researchgate.net The reaction is exothermic, necessitating cooling to manage the temperature. researchgate.net While the ester byproduct is also present in the solution, it often does not interfere with subsequent reactions. researchgate.netechemi.com

Table 1: Comparison of In-situ HCl Generation Methods

| Reagent | Reaction with Methanol | Byproducts | Considerations |

|---|---|---|---|

| Chlorotrimethylsilane | (CH₃)₃SiCl + CH₃OH → (CH₃)₃SiOCH₃ + HCl | Methoxytrimethylsilane | Provides a controlled source of anhydrous HCl. |

| Acetyl Chloride | CH₃COCl + CH₃OH → CH₃COOCH₃ + HCl | Methyl acetate (B1210297) | Convenient liquid reagent; reaction is exothermic. |

In-situ Generation of HCl within Methanol Solutions

Factors Influencing Concentration and Purity of Methanolic HCl Preparations

Several factors can impact the final concentration and purity of methanolic HCl solutions. Careful control of these variables is essential to ensure the quality and reliability of the reagent.

Temperature: The solubility of HCl in methanol is temperature-dependent. Lower temperatures generally favor higher concentrations when preparing solutions by bubbling HCl gas. google.com Temperature also affects the stability of the solution, with storage at lower temperatures (0–5 °C) helping to maintain the HCl concentration over time. acs.org

Storage Time: Concentrated methanolic HCl solutions are not indefinitely stable. Over time, particularly at room temperature, the concentration of HCl can decrease. acs.org This is partly due to the reaction between HCl and methanol to form methyl chloride and water, a reaction that can be a significant concern in the pharmaceutical industry due to the genotoxic nature of methyl chloride. acs.org

Presence of Water: The presence of water can affect the anhydrous nature of the solution, which is critical for many applications. sigmaaldrich.com When preparing anhydrous methanolic HCl, it is crucial to use dry methanol and to minimize exposure to atmospheric moisture. sigmaaldrich.com The in-situ generation methods using reagents like acetyl chloride can help to scavenge residual water. sciencemadness.org

Concentration of Reactants: When using in-situ generation methods, the initial concentrations of the reagents (e.g., acetyl chloride, chlorotrimethylsilane) will directly determine the resulting concentration of HCl.

Evaporation: Methanol is a volatile solvent. Improperly sealed storage containers can lead to the evaporation of methanol, which would increase the concentration of HCl over time. sigmaaldrich.com Conversely, the volatile nature of methyl chloride, a degradation product, can lead to its escape from the solution, affecting the equilibrium. acs.org

Table 2: Influence of Storage Conditions on Methanolic HCl Concentration

| Storage Temperature | Time | Observation | Impact on Concentration |

|---|---|---|---|

| 20–25 °C | Months | Formation of methyl chloride and water. acs.org | Significant decrease. acs.org |

| 0–5 °C | Months | Reaction between HCl and methanol is slowed. acs.org | More stable, less variation. acs.org |

Scalability and Process Optimization in Reagent Synthesis

The synthesis of methanolic HCl can be scaled from small laboratory quantities to larger, pilot-plant or industrial scales. acs.orgnih.gov The choice of method and the process parameters are critical for ensuring safety, efficiency, and product quality at different scales.

For laboratory-scale synthesis, in-situ generation methods are often favored for their convenience. wordpress.com However, for larger quantities, bubbling gaseous HCl into methanol is a common approach. acs.org On a larger scale, the hydrochlorination of methanol is a well-established industrial process for the production of methyl chloride, where methanolic HCl is a key intermediate. uwi.edugoogle.com

Process optimization for large-scale production focuses on several key aspects:

Reaction Kinetics: Understanding the kinetics of the reaction between methanol and HCl is crucial for designing an efficient reactor system. uwi.edu

Heat Management: The exothermic nature of HCl dissolution and reaction requires effective heat exchange systems to maintain optimal reaction temperatures.

Material Handling: Safe handling of large quantities of corrosive materials like hydrogen chloride is a primary concern.

Purification: Downstream processing to remove byproducts and unreacted starting materials is necessary to achieve the desired purity of the final product. google.com

Energy Efficiency: Optimizing the process to minimize energy consumption is a key consideration in industrial settings. researchgate.net

By carefully controlling these parameters, the synthesis of methanolic HCl can be effectively scaled to meet the demands of various chemical processes.

Chemical Reactivity and Mechanistic Investigations of Methanolic Hcl

Role as an Acidic Catalyst in Organic Reactions

Methanolic HCl is a widely employed acid catalyst in numerous organic reactions, including esterifications, acetal (B89532) formations, and various rearrangement reactions. nih.gov The catalytic cycle typically begins with the protonation of a substrate by the strong acid present in the solution. patsnap.comlibretexts.org For instance, in reactions involving carbonyl compounds, the oxygen atom of the carbonyl group is protonated. sigmaaldrich.comlibretexts.org This protonation significantly increases the electrophilicity of the carbonyl carbon, rendering it much more susceptible to attack by weak nucleophiles. patsnap.comlibretexts.org

The use of an alcoholic HCl solution like methanolic HCl is particularly advantageous for reactions that are sensitive to water. researchgate.net Unlike aqueous HCl, where the active acid is the hydronium ion (H₃O⁺), methanolic HCl provides an anhydrous environment, which can be crucial for driving reaction equilibria towards the desired products, especially in condensation reactions where water is a byproduct. researchgate.netsigmaaldrich.com The better solubility of many organic substrates in methanol (B129727) compared to water also enhances reaction rates and efficiency. researchgate.net

Mechanisms of Nucleophilic Substitution Reactions Promoted by Methanolic HCl

Methanolic HCl is instrumental in promoting nucleophilic substitution reactions, particularly in the conversion of alcohols to alkyl halides. The reaction mechanism is highly dependent on the structure of the alcohol substrate. ucalgary.ca The initial step in these reactions is the protonation of the alcohol's hydroxyl group by HCl. This converts the poor leaving group, the hydroxide (B78521) ion (OH⁻), into an excellent leaving group, a neutral water molecule (H₂O), which facilitates the subsequent substitution step. ucalgary.calibretexts.org

For tertiary, secondary, and other substrates that can form stable carbocation intermediates (like allylic or benzylic alcohols), the reaction proceeds via a unimolecular nucleophilic substitution (Sɴ1) mechanism. ucalgary.calibretexts.org After the protonation of the hydroxyl group, the C-O bond cleaves, and the water molecule departs, forming a carbocation intermediate. ucalgary.ca This step is the slow, rate-determining step of the reaction. ucalgary.camasterorganicchemistry.com

The planar carbocation is then attacked by a nucleophile. In a methanol-HCl system, this nucleophile can be the chloride ion or, more commonly, a solvent molecule (methanol) in a process known as solvolysis. libretexts.orglibretexts.org The polar protic nature of methanol as a solvent helps to stabilize the carbocation intermediate, favoring the Sɴ1 pathway. libretexts.orgyoutube.com Attack on the carbocation can occur from either face, leading to a racemic or nearly racemic mixture of products if the substitution occurs at a chiral center. libretexts.org

Key Steps in the Sɴ1 Mechanism:

Protonation: The alcohol's hydroxyl group is rapidly and reversibly protonated by HCl to form an oxonium ion. libretexts.org

Carbocation Formation: The protonated alcohol dissociates, losing a water molecule to form a carbocation intermediate. This is the rate-determining step. ucalgary.camasterorganicchemistry.com

Nucleophilic Attack: A nucleophile (Cl⁻ or CH₃OH) attacks the electrophilic carbocation to form the product. ucalgary.calibretexts.org

For methanol and primary alcohols, the formation of the corresponding carbocations is highly unfavorable due to their instability. ucalgary.ca Therefore, these substrates react via a bimolecular nucleophilic substitution (Sɴ2) mechanism. ucalgary.calibretexts.org In this concerted, single-step process, the nucleophile attacks the carbon atom at the same time as the leaving group departs. masterorganicchemistry.comlibretexts.org

After the initial protonation of the hydroxyl group to form a good leaving group (H₂O), the chloride ion (a reasonably good nucleophile) performs a backside attack on the carbon atom bearing the oxonium group. quora.com This attack forces the departure of the water molecule from the opposite side, resulting in an inversion of stereochemistry at the reaction center. masterorganicchemistry.com The reaction rate is dependent on the concentration of both the substrate and the nucleophile. libretexts.org

Key Features of the Sɴ2 Mechanism:

Concerted Step: Bond-forming (nucleophile-carbon) and bond-breaking (carbon-leaving group) occur simultaneously. masterorganicchemistry.comlibretexts.org

Backside Attack: The nucleophile attacks from the side opposite to the leaving group. quora.com

Stereochemical Inversion: The configuration of a chiral center is inverted. masterorganicchemistry.com

Substrate Dependence: The reaction is fastest for unhindered substrates like methyl and primary alcohols. ucalgary.ca

Esterification Processes Catalyzed by Methanolic HCl

One of the most significant applications of methanolic HCl is in catalyzing the formation of methyl esters from carboxylic acids, a reaction known as the Fischer esterification. patsnap.comlibretexts.org This is a reversible, acid-catalyzed condensation reaction between a carboxylic acid and an alcohol. sigmaaldrich.com Using a large excess of methanol as the solvent helps to drive the equilibrium toward the ester product, in accordance with Le Châtelier's principle. libretexts.org

The mechanism of Fischer esterification begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst (methanolic HCl). patsnap.comlibretexts.org This protonation makes the carbonyl carbon more electrophilic and activates it for nucleophilic attack by methanol. sigmaaldrich.comyoutube.com

The alcohol (methanol) then attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. patsnap.commasterorganicchemistry.com Following this, a proton is transferred from the newly added methoxy (B1213986) group to one of the original hydroxyl groups. patsnap.com This creates a good leaving group (water). The elimination of a water molecule and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final methyl ester product. youtube.commasterorganicchemistry.com All steps in this mechanism are reversible. sigmaaldrich.commasterorganicchemistry.com

| Reaction Parameter | Typical Condition | Source(s) |

| Catalyst Concentration | 1.2% - 5% HCl in Methanol | nih.gov, colostate.edu |

| Temperature | 45°C - 100°C | nih.gov, nih.gov |

| Reaction Time | 1 - 1.5 hours (at 100°C) or overnight (at 45°C) | nih.gov, bohrium.com |

| Substrates | Carboxylic Acids, Triacylglycerols, Phospholipids | nih.gov, nih.gov |

This table is interactive and represents typical conditions for Fischer esterification using methanolic HCl.

In analytical chemistry, particularly in gas chromatography (GC), it is often necessary to derivatize non-volatile or highly polar compounds to make them suitable for analysis. sigmaaldrich.com Carboxylic acids, especially long-chain fatty acids, are polar and have low volatility, which can lead to poor peak shape and adsorption issues during GC analysis. sigmaaldrich.com

Converting these fatty acids into their corresponding fatty acid methyl esters (FAMEs) via esterification with methanolic HCl is a standard and highly effective derivatization technique. nih.govnih.govbohrium.com This process replaces the polar carboxylic acid group with a less polar ester group, which significantly increases the volatility of the analytes and improves their chromatographic behavior. sigmaaldrich.com The reaction is often carried out by heating the lipid sample with a solution of HCl in methanol. nih.govglindiachemicals.com This method is robust and can be applied to a wide variety of lipid samples, including fish oils, vegetable oils, and blood lipids, providing high yields of FAMEs for accurate quantitative analysis. nih.govnih.govbohrium.com

| Lipid Class | Yield of FAMEs (%) | Source(s) |

| Sterol Esters | >96% | nih.gov |

| Triacylglycerols | >96% | nih.gov |

| Phospholipids | >96% | nih.gov |

| Free Fatty Acids (FFAs) | >96% | nih.gov |

This table is interactive and shows the high conversion yields of different lipid classes to FAMEs using a methanolic HCl method.

Methylation Reactions Utilizing Methanolic HCl as a Methylating Agent

Methanolic hydrogen chloride is not typically employed as a direct methylating agent in the same vein as classic reagents like methyl iodide or dimethyl sulfate. However, its components, methanol and hydrogen chloride, can react to form methyl chloride, a known methylating agent. acs.orggoogle.com This reaction is a common and economical industrial process for producing methyl chloride. google.com

The formation of methyl chloride from methanolic HCl is a significant consideration, particularly in the pharmaceutical industry, due to its classification as a genotoxin. acs.org The reaction involves the hydrochlorination of methanol, where the hydroxyl group of methanol is protonated by HCl, followed by nucleophilic attack by the chloride ion, leading to the displacement of water and formation of methyl chloride (MeCl). google.comyoutube.com

Reaction: MeOH + HCl ⇌ MeCl + H₂O google.com

While methanol itself can act as a C1 source for methylation reactions, these processes often require specific catalysts, such as transition metals or zeolites, and may proceed through different mechanistic pathways, like borrowing hydrogen or radical-based C-H activation. dntb.gov.uaresearchgate.netnih.govmdpi.com The presence of HCl in methanol facilitates the in situ generation of methyl chloride, which can then act as an electrophile in methylation reactions. acs.org This is particularly relevant during the synthesis of other molecules, where the formation of methyl chloride is an unintended side reaction. acs.orgresearchgate.net

Formation of Amine Hydrochloride Salts using Methanolic HCl

Methanolic HCl is a widely used reagent for the preparation of amine hydrochloride salts. acs.orgresearchgate.net This acid-base reaction is a fundamental process in organic chemistry, often employed to facilitate the isolation, purification, and handling of amine compounds. acs.orgyoutube.comspectroscopyonline.com Amines, which are often oils or solids with poor handling characteristics, are converted into their corresponding hydrochloride salts, which are typically crystalline solids that are easier to filter and purify. youtube.comreddit.com The use of methanol as a solvent is advantageous due to the good solubility of many organic substrates. researchgate.net

The reaction involves the protonation of the basic nitrogen atom of the amine by hydrogen chloride. youtube.com The lone pair of electrons on the nitrogen atom accepts a proton (H⁺) from HCl, forming a positively charged ammonium (B1175870) ion. This cation then forms an ionic bond with the negatively charged chloride ion (Cl⁻). youtube.comspectroscopyonline.com

General Reaction: R₃N (in Methanol) + HCl (in Methanol) → R₃NH⁺Cl⁻ (crystalline salt)

This method is prevalent on both laboratory and industrial scales. acs.orgresearchgate.net Anhydrous solutions of HCl in methanol can be prepared by bubbling dry hydrogen chloride gas through anhydrous methanol or by the reaction of acetyl chloride with methanol, which generates HCl in situ. researchgate.net

The formation of an amine hydrochloride salt is an acid-base equilibrium reaction. The position of the equilibrium is dictated by the relative acidities of the reacting species. youtube.com The reaction between an amine and HCl in methanol is generally product-favored because HCl is a very strong acid (pKa ≈ -7), while the resulting protonated amine (an alkylammonium ion) is a much weaker acid (pKa ≈ 10-11). youtube.com

The equilibrium for the salt formation can be represented as: R₃N + H₂Cl⁺ ⇌ R₃NH⁺ + Cl⁻

The equilibrium constant for this reaction is large, driving the reaction toward the formation of the salt. The insolubility of many amine hydrochloride salts in organic solvents like methanol further shifts the equilibrium to the right, leading to their precipitation from the solution. gla.ac.ukgla.ac.uk

Kinetic studies on the dissociation of amine hydrochloride salts have been conducted to understand the recovery of free amines from the salt waste. gla.ac.ukgla.ac.uk These studies indicate that the dissociation is influenced by factors such as the system being open or closed. In a closed system, little to no free amine is produced, whereas an open system can allow for the complete consumption of the solid salt to produce the free amine, within solubility limits. gla.ac.ukgla.ac.uk The equilibrium constants for the formation of amine salts are also influenced by the solvent, with the constants increasing in diluents in the order: cyclohexane (B81311) < carbon tetrachloride < benzene (B151609) < nitrobenzene (B124822) < chloroform. pitt.edu

A significant challenge in the synthesis of amine hydrochloride salts using methanolic HCl is the formation of the genotoxic byproduct, methyl chloride (MeCl). acs.orgresearchgate.net This occurs via the reaction between methanol and HCl, particularly when anhydrous HCl is used or at elevated temperatures. acs.orguspto.gov The concentration of MeCl in the final product is a major concern in pharmaceutical manufacturing. acs.orguspto.gov

Research has shown that the amount of methyl chloride formed can be minimized by controlling the reaction conditions. Key parameters include:

Temperature: Generating the salts at lower temperatures (e.g., 10 °C) significantly reduces the formation of MeCl. acs.orgacs.org

Source of HCl: Using aqueous HCl instead of anhydrous or gaseous HCl can minimize the potential for MeCl formation. uspto.gov

The table below summarizes findings from a study on controlling methyl chloride levels during the synthesis of a tertiary amine hydrochloride salt.

| Scale (kg) | HCl Source | Temperature (°C) | MeCl Level (ppm) |

| 3 | Anhydrous HCl | Not specified | 11-12 |

| Various | 37% Aqueous HCl | 10 | <10 |

| 30 | 37% Aqueous HCl | 10 | 1 |

| Data sourced from Organic Process Research & Development. acs.orgacs.org |

Another challenge is the physical nature of the salt itself. Amine hydrochloride salts can be highly insoluble, which, while useful for separation, can also be a problem. In the industrial synthesis of isocyanates, for example, the reaction of the amine starting material with the HCl by-product forms an unwanted and highly insoluble salt, leading to a loss of the primary reactant. gla.ac.ukgla.ac.uk Furthermore, practical issues during isolation can arise, such as the salt failing to precipitate or forming an oily sludge instead of a filterable solid. reddit.com

Specific Reaction Pathways in Complex Organic Syntheses

Reductive amination is a powerful method for synthesizing amines from carbonyl compounds (aldehydes and ketones). wikipedia.org The process typically involves the formation of an imine or enamine intermediate, which is then reduced to the corresponding amine. thieme-connect.de Methanol is a common solvent for these reactions, and HCl is frequently used during the workup phase to isolate the newly formed amine as its hydrochloride salt. reddit.commdma.ch

In a typical procedure, the carbonyl compound and an amine are reacted in methanol to form the imine. A reducing agent, such as sodium borohydride (B1222165) (NaBH₄), is then added to reduce the imine. organic-chemistry.org After the reduction is complete, methanolic HCl or an aqueous HCl solution is added to the reaction mixture. This serves two purposes: it quenches any remaining reducing agent and protonates the product amine, causing it to precipitate as the hydrochloride salt, which can then be isolated by filtration. mdma.ch

For example, in the synthesis of 3-endo-tropanamine, after the reduction step, the oily residue was dissolved in ethanol (B145695), and 37% HCl was added dropwise to precipitate the bis-hydrochloride salt in high yield. mdma.ch The use of methanolic HCl provides an anhydrous environment, which can be beneficial when water-sensitive functional groups are present. researchgate.net

In the context of acylation, particularly esterification, a mixture of acetyl chloride and methanol serves as a convenient method for generating anhydrous methanolic HCl in situ. sciencemadness.orgresearchgate.net This reagent system is used for reactions such as the Fischer esterification of carboxylic acids. sciencemadness.org

When acetyl chloride is added to methanol, they react vigorously to form methyl acetate (B1210297) and hydrogen chloride. researchgate.netsciencemadness.org

Reaction: CH₃COCl + CH₃OH → CH₃COOCH₃ + HCl

The HCl generated is anhydrous and acts as a catalyst for the esterification of a carboxylic acid present in the mixture. sciencemadness.org This method is valued for its mildness and efficiency and is used for preparing amino acid esters and fatty acid methyl esters (FAMEs) for gas chromatography analysis. sciencemadness.orgresearchgate.net The process avoids the use of corrosive and difficult-to-handle HCl gas while ensuring anhydrous conditions, which are crucial for driving the esterification equilibrium toward the product. researchgate.netresearchgate.net

Ring-opening Reactions and Subsequent Salt Formation

Methanolic hydrogen chloride (HCl) is a versatile reagent for the ring-opening of strained heterocyclic compounds, such as epoxides and aziridines. The high ring strain in these three-membered rings provides the driving force for the reaction, which proceeds under milder conditions than the cleavage of other ethers. chemistrysteps.comopenstax.org The reaction mechanism involves an initial protonation of the heteroatom (oxygen in epoxides, nitrogen in aziridines) by the strong acid, HCl. chemistrysteps.comyoutube.com This protonation activates the ring by creating a good leaving group and renders the ring carbons more electrophilic and susceptible to nucleophilic attack. chemistrysteps.comlibretexts.org

The subsequent nucleophilic attack can be carried out by the chloride ion (from HCl) or the solvent (methanol). The regioselectivity of this attack is highly dependent on the structure of the epoxide or aziridine (B145994). openstax.orglibretexts.org The reaction can proceed via a mechanism that has characteristics of both SN1 and SN2 pathways. openstax.orglibretexts.org

SN2-like Pathway : When the epoxide or aziridine carbons are primary or secondary, the nucleophile attacks primarily at the less sterically hindered carbon atom. openstax.orglibretexts.org This is a typical outcome for an SN2 reaction. For instance, the reaction of 1,2-epoxypropane with HCl yields primarily 1-chloro-2-propanol. openstax.org

SN1-like Pathway : When one of the ring carbons is tertiary, the nucleophilic attack occurs preferentially at the more substituted carbon. openstax.orglibretexts.org In this case, the transition state has significant carbocation character, and the positive charge is better stabilized on the more substituted carbon. libretexts.org For example, 2-methyl-1,2-epoxypropane reacts with HCl to give 2-chloro-2-methyl-1-propanol (B11764102) as the major product. openstax.org

The stereochemistry of the acid-catalyzed ring-opening typically results in anti or trans products. The nucleophile attacks from the side opposite to the protonated heteroatom, leading to an inversion of configuration at the site of attack, which is characteristic of an SN2-like backside attack. chemistrysteps.comopenstax.org

Following the ring-opening, the resulting product, which is often a β-chloroamine or a β-chloroalcohol derivative, can form a hydrochloride salt. In the case of aziridine ring-opening, the nitrogen atom of the product is basic and will be protonated by the excess HCl present in the medium to form a stable ammonium salt.

| Epoxide Substrate | Major Product | Site of Nucleophilic Attack | Dominant Mechanistic Character |

|---|---|---|---|

| 1,2-Epoxypropane | 1-Chloro-2-propanol | Less substituted carbon | SN2-like |

| 2-Methyl-1,2-epoxypropane | 2-Chloro-2-methyl-1-propanol | More substituted (tertiary) carbon | SN1-like |

Alkylation Reactions (e.g., Methyl Hydrazine (B178648) Synthesis)

Methanolic HCl can also be employed in alkylation reactions, where methanol acts as the alkylating agent. A notable example is the synthesis of methylhydrazine. The direct alkylation of hydrazine is often problematic as it can lead to a mixture of mono-, di-, tri-, and even tetra-alkylated products, making it difficult to isolate the desired mono-alkylated derivative in good yield. princeton.edudtic.mil

To achieve more selective methylation, specific synthetic strategies have been developed that utilize hydrazine salts and methanol under controlled conditions. One such method involves the reaction of hydrazine hydrochloride or hydrazine dihydrochloride (B599025) with methanol. google.comgoogleapis.com In this process, methanol serves as the methylating agent. The reaction is typically carried out under elevated temperature and pressure in an autoclave. google.comgoogleapis.com The use of a hydrazine salt helps to moderate the reactivity and can improve the selectivity for monomethylation compared to using free hydrazine. googleapis.com

For instance, a process for producing methylhydrazine involves reacting hydrazine chloride with methanol under the protection of an inert gas. google.com The reaction is heated to temperatures in the range of 90-120 °C with the pressure controlled between 0.5-0.7 MPa. google.com After the reaction, the resulting methylhydrazine hydrochloride is isolated. google.com The free methylhydrazine can then be obtained by treatment with a base, followed by distillation. google.comgoogleapis.com

Another patented process describes the reaction of hydrazine monohydrochloride with methanol in the presence of a catalyst like hydrazine dihydrochloride or methyl chloride at temperatures of 90 to 140°C. googleapis.com This method is reported to produce monomethylhydrazine with high selectivity while controlling the formation of by-products like 1,1-dimethylhydrazine. googleapis.com

| Hydrazine Source | Alkylating Agent | Catalyst/Additive | Temperature | Pressure | Reference |

|---|---|---|---|---|---|

| Hydrazine Chloride | Methanol | Not specified | 90-120 °C | 0.5-0.7 MPa | google.com |

| Hydrazine Monohydrochloride | Methanol | Hydrazine Dihydrochloride or Methyl Chloride | 90-140 °C (preferably 110-130 °C) | 7-13 Kg/cm² | googleapis.com |

Advanced Characterization and Analytical Methodologies for Methanolic Hcl Systems

Spectroscopic Techniques for Compositional and Structural Elucidation

Spectroscopic methods are instrumental in the qualitative and quantitative analysis of methanolic HCl systems, offering non-destructive and highly sensitive means of investigation. These techniques probe the interaction of electromagnetic radiation with the molecules in the sample, providing a wealth of information about their electronic structure, functional groups, and solution-phase behavior.

UV-Visible (UV-Vis) spectrophotometry is a widely employed technique for the quantitative analysis of compounds in solution, including those in methanolic HCl. sphinxsai.com This method is based on the principle that many organic molecules absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The amount of light absorbed is directly proportional to the concentration of the absorbing species in the solution, a relationship described by the Beer-Lambert law. sphinxsai.com

In methanolic HCl systems, UV-Vis spectrophotometry can be used to determine the concentration of a primary compound or to quantify related substances and impurities. researchgate.net The acidic environment can influence the chromophores of the analytes, potentially leading to shifts in the maximum absorption wavelength (λmax). researchgate.net Therefore, method development often involves selecting a suitable wavelength where the analyte absorbs strongly and interferences from other components are minimal. For instance, a spectrophotometric method for the determination of Mebendazole in bulk and pharmaceutical formulations utilizes 0.5 M methanolic hydrochloride, with the drug exhibiting an absorption maximum at 234 nm. researchgate.net

The validation of a UV-Vis spectrophotometric method is critical to ensure its accuracy, precision, and reliability for its intended purpose. sphinxsai.com This typically involves assessing parameters such as linearity, range, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).

Table 1: Illustrative UV-Vis Spectrophotometry Parameters for Compound Analysis in Methanolic HCl

| Parameter | Description | Typical Value/Range |

| Wavelength (λmax) | The wavelength at which the analyte shows maximum absorbance. | Analyte-dependent (e.g., 234 nm for Mebendazole in 0.5 M methanolic HCl) researchgate.net |

| Linearity (r²) | The correlation coefficient, indicating how well the calibration curve fits the linear regression. | > 0.998 researchgate.net |

| Concentration Range | The range of concentrations over which the method is linear, accurate, and precise. | e.g., 1-10 µg/mL researchgate.net |

| Molar Absorptivity (ε) | A measure of how strongly a chemical species absorbs light at a given wavelength. | Analyte and solvent dependent |

| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Varies by analyte and instrument |

| Limit of Quantitation (LOQ) | The lowest concentration of an analyte that can be accurately and precisely quantified. | Varies by analyte and instrument |

This table presents illustrative data and typical ranges. Actual values are specific to the analyte and the validated method.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile analytical technique that provides detailed information about the structure and chemical environment of molecules in solution. nanoqam.ca It is based on the magnetic properties of atomic nuclei and can be used to identify compounds, elucidate their three-dimensional structure, and study dynamic processes. nanoqam.calibretexts.org

In methanolic HCl systems, NMR is invaluable for characterizing the primary compound and any related substances or reaction products. The choice of solvent is crucial in NMR, and for proton NMR (¹H NMR), deuterated solvents such as methanol-d4 (B120146) (CD₃OD) are typically used to avoid overwhelming signals from the solvent itself. ucla.edu However, residual protons in the deuterated solvent will still produce signals. ucla.edu

The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment. msu.edu The acidic nature of methanolic HCl can lead to protonation of certain functional groups, which in turn affects the chemical shifts of nearby nuclei. libretexts.org Furthermore, protons attached to heteroatoms, such as the hydroxyl group in methanol (B129727), can undergo chemical exchange with other labile protons in the solution, which can lead to broadened signals or a single averaged signal. msu.edu High-resolution NMR allows for the separate study of hydrogens belonging to different functional groups. researchgate.net

Table 2: Representative ¹H NMR Chemical Shifts in Methanol-d4

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

| Residual CHD₂- in CD₃OD | 3.31 | Pentet |

| Residual -OD in CD₃OD | 4.87 | Singlet |

| Methyl (CH₃) of Methanol | ~3.34 | Singlet |

| Aromatic Protons | 6.5 - 8.5 | Varies |

| Aldehydic Proton | 9.0 - 10.0 | Singlet |

| Carboxylic Acid Proton | 10.0 - 13.0 | Singlet (broad) |

Note: Chemical shifts are approximate and can be influenced by solute concentration, temperature, and the presence of other substances, including HCl. illinois.edupitt.edu

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify functional groups in a molecule. echemi.com It works by measuring the absorption of infrared radiation by a sample, which causes molecular vibrations such as stretching and bending. libretexts.org Each type of bond and functional group has a characteristic vibrational frequency, resulting in a unique infrared spectrum that acts as a "molecular fingerprint."

In the context of methanolic HCl systems, FTIR can be used to confirm the presence of expected functional groups, identify impurities, and monitor chemical reactions. The spectrum of methanol itself shows characteristic absorption bands for the O-H stretching (broad, around 3300 cm⁻¹), C-H stretching (around 2950-2850 cm⁻¹), and C-O stretching (around 1030 cm⁻¹). echemi.comlibretexts.org The presence of HCl can be identified by its distinct rotational-vibrational spectrum, although in a condensed phase, this may be observed as a broad feature. epa.govstemed.site The acidic environment can also influence the vibrational frequencies of functional groups in the analyte molecules.

Table 3: Characteristic FTIR Absorption Frequencies for Common Functional Groups

| Functional Group | Vibration Type | Wavenumber Range (cm⁻¹) |

| O-H (Alcohol) | Stretching (H-bonded) | 3200 - 3600 (broad) |

| N-H (Amine/Amide) | Stretching | 3300 - 3500 |

| C-H (Alkane) | Stretching | 2850 - 3000 |

| C=O (Carbonyl) | Stretching | 1650 - 1780 |

| C=C (Alkene) | Stretching | 1620 - 1680 |

| C-O (Alcohol, Ether, Ester) | Stretching | 1000 - 1300 |

This table provides general ranges for characteristic FTIR absorptions. The exact position and intensity of the bands can be affected by the molecular structure and intermolecular interactions. libretexts.orginstanano.com

Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques are essential for the separation, identification, and quantification of individual components within a mixture. In methanolic HCl systems, these methods are crucial for assessing the purity of a compound and for analyzing complex mixtures.

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile and thermally stable compounds. phenomenex.com However, many compounds of interest are not sufficiently volatile for direct GC analysis. phenomenex.comlibretexts.org In such cases, a chemical modification process called derivatization is employed to convert the non-volatile analytes into more volatile derivatives. youtube.comjfda-online.com

Methanolic HCl is a common and effective reagent for the derivatization of compounds containing functional groups such as carboxylic acids and amines. researchgate.netnih.gov The reaction with methanolic HCl, often performed at elevated temperatures, converts carboxylic acids into their more volatile methyl esters (esterification) and can be used in the derivatization of amino acids. researchgate.netsigmaaldrich.comsigmaaldrich.com This process significantly improves the chromatographic properties of the analytes, leading to better peak shape and resolution. youtube.com For example, fatty acids can be converted to fatty acid methyl esters (FAMEs) for GC analysis. researchgate.net The reaction conditions, including the concentration of HCl in methanol, temperature, and time, must be optimized to ensure complete derivatization and avoid the formation of byproducts. sigmaaldrich.comsigmaaldrich.com

Table 4: Example of GC Derivatization using Methanolic HCl

| Analyte Class | Functional Group | Derivatization Reaction | Resulting Derivative |

| Carboxylic Acids | -COOH | Esterification | Methyl Ester (-COOCH₃) |

| Amino Acids | -COOH and -NH₂ | Esterification and Acylation | N-Acyl Amino Acid Methyl Ester |

| Fatty Acids | -COOH | Esterification | Fatty Acid Methyl Ester (FAME) |

This table provides examples of derivatization reactions. The specific conditions and subsequent derivatization steps may vary depending on the analyte.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used chromatographic technique for the separation, identification, and quantification of a broad range of compounds. pharmaguideline.com It is particularly well-suited for the analysis of non-volatile or thermally unstable compounds that are not amenable to GC. basicmedicalkey.com In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. pharmaguideline.com Separation is achieved based on the differential partitioning of the analytes between the mobile and stationary phases. sigmaaldrich.com

Methanol is a common organic solvent used in the mobile phase for reversed-phase HPLC, a mode of HPLC where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. pharmaguideline.combasicmedicalkey.com In the analysis of compounds in methanolic HCl, the acidic nature of the sample can be leveraged in the mobile phase to control the ionization state of the analytes, thereby influencing their retention on the column. basicmedicalkey.com For instance, by maintaining a low pH, the ionization of acidic compounds can be suppressed, leading to increased retention on a reversed-phase column.

HPLC methods are used for purity assessment by separating the main compound from its impurities and degradation products. basicmedicalkey.com The area of each peak in the chromatogram is proportional to the concentration of the corresponding compound, allowing for quantitative analysis. researchgate.net Method development in HPLC involves optimizing parameters such as the column type, mobile phase composition (including the gradient), flow rate, and detector settings to achieve the desired separation. researchgate.net

Table 5: Key Parameters in HPLC Method Development for Methanolic Systems

| Parameter | Description | Common Choices/Considerations |

| Stationary Phase | The solid packing material in the column. | C18, C8 (for reversed-phase) |

| Mobile Phase | The solvent that carries the sample through the column. | Methanol/Water or Acetonitrile/Water mixtures, often with pH modifiers like formic acid or trifluoroacetic acid. researchgate.netlaballey.com |

| Elution Mode | The method of passing the mobile phase through the column. | Isocratic (constant mobile phase composition) or Gradient (changing mobile phase composition). researchgate.net |

| Flow Rate | The speed at which the mobile phase moves through the column. | Typically 0.5 - 2.0 mL/min for analytical columns. |

| Detection | The method used to detect the analytes as they elute from the column. | UV-Vis, Diode Array Detector (DAD), Mass Spectrometry (MS). researchgate.netmdpi.com |

This table outlines the primary parameters that are adjusted during HPLC method development to achieve optimal separation.

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) serves as a powerful tool for the real-time monitoring of chemical reactions in methanolic hydrogen chloride (HCl) systems and for the comprehensive identification of products. Its high sensitivity and selectivity allow for the direct analysis of reaction mixtures, often with minimal sample preparation, providing crucial insights into reaction kinetics, intermediate formation, and final product structures.

One application involves monitoring reactions such as reductive amination, where methanolic HCl is used as a catalyst. waters.com Techniques like Atmospheric Solids Analysis Probe (ASAP) coupled with mass spectrometry can track the step-by-step progress of the reaction. For instance, in the reductive amination of acetophenone (B1666503) and aniline, mass spectra can clearly show the initial reactants, the formation of the iminium intermediate upon addition of methanolic HCl, and the subsequent conversion to the final product over time. waters.com This allows for rapid confirmation of reaction milestones and identification of major components without the need for workup or separation. waters.com

Beyond monitoring the intended reaction pathway, mass spectrometry is critical for identifying unintended side products or degradation products that can form in methanolic HCl solutions. Over time, concentrated solutions of hydrogen chloride in methanol can react to form methyl chloride and dimethyl ether. acs.org A qualitative mass spectrometry analysis of the headspace of a stored methanolic HCl solution confirmed methyl chloride as the major component, along with some dimethyl ether, while gaseous HCl was not detected. acs.org This is a significant finding, particularly in the pharmaceutical industry, as methyl chloride is a genotoxic substance. acs.org

Furthermore, high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) is employed for the identification of specific compounds extracted or processed using methanolic HCl. researchgate.net This method is effective for characterizing complex mixtures, such as identifying color constituents from natural sources where methanolic HCl is used as an extraction solvent. researchgate.net High-resolution mass spectrometry (HR-MS) plays a key role in drug metabolite identification, where its robust accuracy allows for the detection and structural elucidation of metabolites from complex biological matrices. nih.gov The ability to obtain precise molecular formulas and fragmentation patterns is essential for confirming the identity of both expected and unexpected products. nih.gov

Acoustic and Viscometric Studies for Intermolecular Interactions in Methanol Solutions

Acoustic and viscometric studies are effective non-destructive techniques for probing the nature and strength of intermolecular interactions between a solute, such as a hydrochloride compound, and a solvent like methanol. nadiapub.com By measuring fundamental properties like ultrasonic velocity, density, and viscosity of the solutions at various concentrations and temperatures, it is possible to derive a range of thermodynamic and acoustic parameters. nadiapub.com These derived parameters provide valuable qualitative insights into the solute-solvent interactions, which are crucial for understanding the physicochemical behavior of the drug in solution. nadiapub.com

The variation of these parameters with concentration and temperature reveals changes in the structural arrangement of the solvent molecules around the solute. For example, a non-linear variation in ultrasonic velocity with concentration often indicates the presence of significant molecular interactions. The formation of hydrogen bonds between the solute and methanol, or dipole-dipole interactions, can lead to a more compact structure, affecting properties like compressibility and volume. nadiapub.com Such studies are instrumental in characterizing the structure-making or structure-breaking ability of the solute in the solvent, which is essential information in fields like pharmaceutical sciences for understanding drug action and transport. nadiapub.com

Determination of Adiabatic Compressibility and Free Volume

Intermolecular free volume (Vf) refers to the space between molecules in the solution. It is another parameter derived from ultrasonic velocity and viscosity that provides insight into the packing efficiency and molecular arrangement. A decrease in free volume suggests that the solute molecules are fitting into the voids of the solvent or that strong interactions are causing a contraction in volume, leading to a more closely packed structure. nadiapub.com

In a study of Prasugrel hydrochloride in methanol, both adiabatic compressibility and free volume were observed to decrease with increasing drug concentration at a constant temperature. nadiapub.com This trend indicates strengthening solute-solvent interactions, likely due to the formation of hydrogen bonds between the drug and methanol molecules. nadiapub.com However, as the temperature was increased, these parameters generally showed an increase, suggesting that thermal energy was disrupting the intermolecular associations. nadiapub.com

| Concentration (M) | Adiabatic Compressibility (β) x 10-10 (m2N-1) | Free Volume (Vf) x 10-7 (m3mol-1) |

|---|---|---|

| 0.025 | 9.87 | 5.89 |

| 0.050 | 9.81 | 5.51 |

| 0.100 | 9.70 | 4.88 |

| 0.150 | 9.58 | 4.43 |

| 0.200 | 9.47 | 4.07 |

Rao's Constant and Relative Association Analysis

Rao's constant (R), also known as the molar sound velocity, and relative association (RA) are two additional acoustic parameters that help in understanding the extent of association between solute and solvent molecules. Rao's constant is calculated using the ultrasonic velocity and molar volume. Its non-linear variation with concentration is often interpreted as an indicator of complex formation or other specific interactions within the solution. nadiapub.comscholarsresearchlibrary.com

Relative association is a parameter that is influenced by two main factors: the breaking up of associated solvent molecules upon the addition of a solute, and the solvation of the solute molecules. scholarsresearchlibrary.com It provides a measure of the extent of association of the components in the solution. An increase in relative association with concentration generally suggests that solute-solvent interactions are dominant over the dissociation of solvent-solvent aggregates. ijper.org

| Concentration (M) | Rao's Constant (R) x 10-6 | Relative Association (RA) |

|---|---|---|

| 0.025 | 1049 | 0.979 |

| 0.050 | 1056 | 0.984 |

| 0.100 | 1070 | 0.993 |

| 0.150 | 1084 | 1.002 |

| 0.200 | 1098 | 1.011 |

Computational and Theoretical Studies of Hydrochloride Methanol Interactions

Density Functional Theory (DFT) Calculations for Molecular and Crystal Structures

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to model the electronic structure of molecules and materials. It is widely applied to study hydrochloride-methanol systems, offering accurate predictions of molecular geometries, interaction energies, and spectroscopic properties. nih.govnih.gov DFT calculations have been instrumental in analyzing the complex interplay of forces within these systems, such as the hydrogen and halogen bonding assemblies in the methanol (B129727) solvate–hydrate (B1144303) of tipiracil (B1663634) hydrochloride. rsc.org

Beyond analyzing known structures, computational methods, often integrating DFT, are used for Crystal Structure Prediction (CSP). mdpi.com CSP aims to predict the crystalline arrangement of molecules from their chemical composition alone. propulsiontechjournal.com This is a complex problem due to the vast number of possible packing arrangements. mdpi.com For hydrochloride-methanol systems, CSP could be employed to predict potential new solvate forms that have not yet been synthesized. These predictions can guide experimental efforts to crystallize new materials with desired properties. propulsiontechjournal.com

Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction (NCIplot) Analysis

To understand the specific nature of the bonds within a system, researchers turn to methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction (NCIplot) analysis.

QTAIM, developed by Richard Bader, analyzes the topology of the electron density to characterize chemical bonds. researchgate.netmdpi.com Within QTAIM, the presence of a bond critical point (BCP) between two atoms is indicative of an interaction. researchgate.net The properties at this point, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the strength and nature of the bond. researchgate.netacs.org For hydrogen bonds, typical values for electron density at the BCP range from 0.002 to 0.035 atomic units (a.u.), with positive Laplacian values indicating a closed-shell interaction, characteristic of noncovalent bonds. acs.org In a study of a tipiracil hydrochloride methanol solvate, QTAIM was used to further analyze the hydrogen and halogen bonding assemblies identified by DFT. rsc.org

The NCIplot is a visualization tool that highlights noncovalent interactions in real space. mdpi.comnih.gov It is based on the electron density and its reduced density gradient (s). nih.gov NCI plots generate surfaces that identify and characterize different types of interactions:

Hydrogen Bonds: Appear as strong, attractive interactions. nih.gov

Van der Waals Interactions: Appear as weaker, more diffuse areas. nih.gov

Steric Repulsion: Identified as repulsive interactions. nih.gov

By color-coding these surfaces based on the sign of the second eigenvalue (λ₂) of the electron density Hessian, one can distinguish between attractive (blue/green) and repulsive (red) interactions. nih.govnih.gov This technique was applied alongside QTAIM to investigate the bonding network in the tipiracil hydrochloride methanol solvate. rsc.org

| Parameter | Typical Range (a.u.) | Significance |

|---|---|---|

| Electron Density (ρ) | 0.002–0.035 | Correlates with bond strength; higher ρ indicates a stronger bond. |

| Laplacian of Electron Density (∇²ρ) | 0.024–0.139 | Positive value indicates depletion of charge, typical for closed-shell interactions (e.g., hydrogen bonds). |

Molecular Electrostatic Potential (MEP) Surface Calculations and σ-Hole Interactions

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting intermolecular interactions. researchgate.net It maps the electrostatic potential onto the electron density surface of a molecule, revealing regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue). researchgate.net These maps are crucial for identifying likely sites for electrophilic and nucleophilic attack and for predicting noncovalent interactions like hydrogen and halogen bonds. researchgate.net

A key concept related to MEP is the σ-hole . A σ-hole is a region of positive electrostatic potential located on the outer surface of a covalently bonded atom (often a halogen, chalcogen, or pnictogen) along the extension of the bond. rsc.orgrsc.orgnih.gov This electron-deficient region arises from the anisotropic distribution of electron density around the atom. researchgate.net The positive σ-hole can then interact favorably with an electron-rich region on another molecule, such as a lone pair, forming a directional σ-hole interaction. rsc.orgwikipedia.org Halogen bonding is a well-known subset of these interactions. rsc.org

| Feature | Description | Role in Interaction |

|---|---|---|

| Negative MEP (Red) | Electron-rich regions, often associated with lone pairs on electronegative atoms (e.g., oxygen). | Acts as the hydrogen or halogen bond acceptor (Lewis base). wikipedia.org |

| Positive MEP (Blue) | Electron-poor regions, often associated with hydrogen atoms in polar bonds or σ-holes. | Acts as the hydrogen or halogen bond donor (Lewis acid). wikipedia.org |

| σ-hole | A region of positive MEP on the extension of a covalent bond to a halogen or other Group IV-VII atom. rsc.org | Enables directional halogen bonding and other noncovalent interactions with negative sites. rsc.orgrsc.org |

Computational Modeling of Hydrogen and Halogen Bonding Networks

Computational modeling is essential for deciphering the complex networks of hydrogen and halogen bonds that define the structure of hydrochloride-methanol solvates. As seen in the tipiracil hydrochloride crystal structure, a complex network of H-bonds exists. rsc.org Methanol, with its hydroxyl group, can act as both a hydrogen bond donor and acceptor, while the chloride ion is a strong hydrogen bond acceptor. mdpi.comnih.gov

Molecular Dynamics Simulations for Understanding Crystallization and Dissolution Processes

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of chemical processes. nih.gov This technique is particularly useful for understanding complex phenomena like crystallization and dissolution, which are difficult to probe experimentally at the molecular level. tdl.orgacs.org

In the context of hydrochloride-methanol systems, MD simulations can be used to:

Model Crystallization: Simulate the process of how solute molecules (the hydrochloride salt) and solvent (methanol) come together to form an ordered crystal lattice. researchgate.net MD can reveal the role of the solvent in mediating solute-solute interactions and influencing the final crystal morphology. researchgate.netconsensus.app For example, simulations have been used to study the effect of methanol on the crystal habit of metformin (B114582) HCl. researchgate.net

Simulate Dissolution: Model the breakdown of a crystal lattice as solvent molecules surround and solvate the individual ions. acs.orgresearchgate.net These simulations can provide insights into solubility and dissolution rates, which are critical properties for pharmaceuticals. acs.orgnih.gov By calculating the free energy difference between a molecule in the crystal and in solution, MD can be used to predict the solubility of organic crystals. acs.org

MD simulations thus bridge the gap between static computational models and real-world dynamic processes, offering a deeper understanding of how hydrochloride-methanol systems behave in solution and during phase transitions. osti.gov

Thermodynamic and Kinetic Modeling of HCl-Methanol Reactivity

The reaction between hydrogen chloride and methanol to produce methyl chloride and water is an exothermic process. The primary reaction proceeds as follows:

HCl + CH₃OH ⇌ CH₃Cl + H₂O

This reaction is understood to proceed via a nucleophilic substitution (SN2) mechanism. In this process, the methanol molecule is first protonated by the highly acidic hydrogen chloride. This protonation of the hydroxyl group of methanol makes it a good leaving group (water). Subsequently, the chloride ion acts as a nucleophile, attacking the carbon atom and displacing the water molecule to form methyl chloride.

Thermodynamic Analysis

The spontaneity and energy changes associated with the hydrochlorination of methanol can be quantified by its thermodynamic parameters: enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). Based on standard thermodynamic data, the reaction is thermodynamically favorable.

A simulation study of a methyl chloride production process reported a Gibbs free energy of reaction (ΔGᵣₓ) of -39.22 kJ/mol. bcrec.id This negative value indicates a spontaneous reaction under the studied conditions. The standard enthalpy of reaction (ΔH°) can be calculated from the standard enthalpies of formation of the reactants and products, further confirming the exothermic nature of the reaction.

| Thermodynamic Parameter | Value | Significance |

|---|---|---|

| ΔGᵣₓ | -39.22 kJ/mol | Spontaneous Reaction |

Note: The provided Gibbs free energy value is from a specific process simulation and may vary with different reaction conditions.

Kinetic Modeling

Kinetic studies of the liquid-phase hydrochlorination of methanol reveal that the reaction is first-order with respect to both methanol and hydrogen chloride. researchgate.net The rate of formation of methyl chloride is influenced by the concentrations of the reactants and the partial pressure of hydrogen chloride.

A key parameter in kinetic modeling is the activation energy (Ea), which represents the minimum energy required for the reaction to occur. For the non-catalytic liquid-phase hydrochlorination of methanol, the activation energy has been determined to be 113 kJ/mol. researchgate.netepa.govresearchgate.net

The rate of this reaction can be described by the Arrhenius equation:

k = A * e(-Ea/RT)

Where:

k is the rate constant

A is the pre-exponential factor

Ea is the activation energy (113 kJ/mol)

R is the universal gas constant (8.314 J/mol·K)

T is the temperature in Kelvin

While the activation energy is well-documented, specific values for the pre-exponential factor can vary depending on the experimental conditions and the presence of catalysts.

| Kinetic Parameter | Value | Description |

|---|---|---|

| Activation Energy (Ea) | 113 kJ/mol | Minimum energy for reaction |

It is also important to consider potential side reactions. A notable side reaction is the acid-catalyzed dehydration of methanol to form dimethyl ether (CH₃OCH₃). researchgate.net This side reaction has a significantly lower activation energy of approximately 33 kJ/mol, indicating that it can become more prominent under certain conditions. researchgate.netresearchgate.net

Solid State Forms, Solvates, and Crystallography of Hydrochloride Methanol Systems

Formation Mechanisms of Methanol (B129727) Solvates of Hydrochloride Salts

Methanol solvates of hydrochloride salts can be prepared through two primary methods: crystallization from a methanol-rich environment or by exposing a pre-existing solid crystalline phase to methanol vapor.

The most direct method for forming a methanol solvate is through crystallization from a solution containing methanol. taylorfrancis.com This process involves dissolving the hydrochloride salt or the free base of the compound in methanol, sometimes with other co-solvents, and allowing crystals to form. The methanol molecules, being present in the crystallization medium, can become incorporated into the crystal lattice, often through hydrogen bonding with the hydrochloride salt. mdpi.com

Several techniques can be employed to induce crystallization:

Slow Evaporation: This technique was used to produce single crystals of an ambroxol (B1667023) hydrochloride methanol solvate, which were suitable for structural analysis. jst.go.jp

Anti-Solvent Addition: In this method, a compound is dissolved in a solvent in which it is soluble (like methanol), and then an "anti-solvent" (in which the compound is insoluble) is added to precipitate the solid. This was used to recrystallize ambroxol hydrochloride form A from a methanol solution using pentane (B18724) as the anti-solvent. jst.go.jp

Cooling Crystallization: Nicosulfuron (B1678754) methanol solvate (NS-MeOH) was successfully obtained when crystallization was carried out at a lower temperature of 5 °C. mdpi.com

Reaction Crystallization: In some cases, the hydrochloride salt itself is formed in the presence of methanol. For instance, clopidogrel (B1663587) hydrochloride can be formed by dissolving the base in toluene, adding one equivalent of methanol, and then treating the solution with trimethylchlorosilane. googleapis.com

The formation of solvates versus non-solvated forms can be highly dependent on the specific compound and the conditions used. researchgate.net

An alternative route to forming methanol solvates involves a solid-state transformation where a crystalline form of a substance is exposed to anhydrous methanol vapor. This method does not require dissolving the initial solid.

A notable example is the formation of thiamine (B1217682) hydrochloride monomethanolate (MM). umn.edufigshare.com When various crystalline forms of thiamine hydrochloride, including the hemihydrate (HH), nonstoichiometric hydrate (B1144303) (NSH), and anhydrate (AH), are exposed to anhydrous methanol vapor, they transform into the MM solvate. umn.edufigshare.com This indicates that the methanol molecules can penetrate the existing crystal lattice and rearrange it to form a new, stable solvated structure. The stability of the resulting solvate can vary depending on the surrounding environment; the thiamine hydrochloride MM was found to be stable in the presence of nonpolar solvent vapors like benzene (B151609) and hexane (B92381) but transformed in the presence of water vapor or other polar solvent vapors. umn.edufigshare.com

Characterization of Solvate Structures by X-ray Crystallography

X-ray crystallography is an indispensable tool for the definitive characterization of solid-state forms. rigaku.comamericanpharmaceuticalreview.com It provides detailed information on the atomic arrangement within the crystal, confirming the presence of a new crystalline phase and elucidating the specific roles of the host (hydrochloride salt) and guest (methanol) molecules. americanpharmaceuticalreview.com

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional structure of a molecule in its crystalline state. sevenstarpharm.com For hydrochloride-methanol systems, SCXRD reveals critical details about how the methanol molecule is integrated into the crystal lattice. This includes:

Molecular Connectivity and Conformation: It confirms the chemical structure and shows the spatial arrangement of the atoms.

Hydrogen Bonding Networks: A key aspect of solvate structures is the hydrogen bonding between the solvent and the host molecule. In the nicosulfuron-methanol (NS-MeOH) solvate, SCXRD analysis revealed that methanol molecules are incorporated into the crystal lattice and form hydrogen bonds with the nicosulfuron molecules, which dictates the molecular assembly and final packing. mdpi.com Similarly, in a methanol solvate of 7,8-dimethylalloxazine, the methanol molecule's O-H group forms a hydrogen bond with a nitrogen acceptor on the alloxazine (B1666890) ring system. nih.gov

Stoichiometry: SCXRD determines the exact ratio of the host molecule to the solvent molecule in the crystal unit. For example, it was used to identify a catechin (B1668976) methanol hemisolvate-monohydrate, which contained one water molecule and a half molecule of methanol for every catechin molecule. rsc.org

Single crystals of sufficient quality are required for SCXRD analysis, which can sometimes be challenging to grow. jst.go.jprsc.org

Powder X-ray Diffraction (PXRD) is a fundamental technique used for the routine analysis and identification of crystalline materials. rigaku.com It is particularly valuable in screening for new solid forms, including solvates, and for analyzing polymorphism. americanpharmaceuticalreview.comsoton.ac.uk The PXRD pattern serves as a unique "fingerprint" for a specific crystalline phase. nih.gov

When a new hydrochloride-methanol solvate is formed, its PXRD pattern will show distinct peaks at different diffraction angles (2θ) compared to the unsolvated form or other polymorphs. For example, the PXRD pattern for nicosulfuron-methanol solvate (NS-MeOH) displayed new, characteristic peaks that were clearly different from those of pure nicosulfuron. mdpi.com The good agreement between the experimental PXRD pattern and one simulated from SCXRD data confirms the phase purity of the sample. mdpi.com

PXRD is also crucial for studying phase transformations. Variable-temperature PXRD (VT-PXRD) can be used to monitor changes in the crystal structure as a sample is heated or cooled, providing direct evidence of desolvation or transitions to other polymorphic forms. soton.ac.uk

Thermal Analysis of Solvates and Phase Transformations

Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to investigate the stability of solvates upon heating and to characterize the phase transformations they undergo. rigaku.comacs.org

TGA measures the change in mass of a sample as a function of temperature. For a methanol solvate, a weight loss corresponding to the evaporation of methanol (desolvation) is typically observed. The temperature at which this occurs provides information about the thermal stability of the solvate. In the case of nicosulfuron-methanol solvate, TGA showed a weight loss of 6.7% (close to the theoretical value of 7.2% for a monosolvate), indicating the loss of methanol. mdpi.com

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, revealing thermal events like melting, crystallization, and desolvation. The DSC thermogram for NS-MeOH showed a sharp endothermic peak at 142 °C, corresponding to the desolvation event seen in the TGA. mdpi.com This desolvation temperature is notably higher than the boiling point of methanol, which is attributed to the strong intermolecular hydrogen bonds holding the methanol within the crystal lattice. mdpi.com

The combination of these techniques can map the transformation pathway. For thiamine hydrochloride monomethanolate, desolvation between 50-80 °C led to a poorly crystalline intermediate, which then crystallized into the anhydrous form at temperatures of 150 °C or higher. umn.edu Similarly, studies on nifedipine (B1678770) solvates, including a methanol solvate, used a combination of variable-temperature PXRD, DSC, and TGA to follow the desolvation pathways, finding that in all cases, the final product was the thermodynamically stable α-polymorph of nifedipine. nih.gov The methanol solvate of nifedipine also displayed interesting negative thermal expansion upon heating, a rare behavior linked to its specific hydrogen-bonding pattern. nih.gov

Data Tables

Table 1: Crystallographic Parameters for Nicosulfuron-Methanol Solvate (NS-MeOH) Data sourced from a single crystal X-ray diffraction study. mdpi.com

| Parameter | Value |

| Formula | C₁₅H₁₈N₅O₆S · CH₃OH |

| Formula Weight | 442.46 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.345(3) |

| b (Å) | 8.123(2) |

| c (Å) | 20.011(4) |

| α (°) | 90 |

| β (°) | 104.56(3) |

| γ (°) | 90 |

| Volume (ų) | 1941.8(8) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.514 |

Table 2: Thermal Analysis Data for Selected Hydrochloride-Methanol Solvates

| Compound | Technique | Event | Temperature (°C) | Observation | Reference |

| Nicosulfuron-Methanol Solvate | TGA/DSC | Desolvation | 142 | Weight loss of ~6.7%; Endothermic peak | mdpi.com |

| Thiamine Hydrochloride Monomethanolate | Thermal Analysis | Desolvation | 50 - 80 | Formation of a poorly crystalline intermediate | umn.edufigshare.com |

| Thiamine Hydrochloride Monomethanolate | Thermal Analysis | Crystallization | ≥150 | Transformation to the anhydrous form | umn.edufigshare.com |

Investigation of Hydrogen Bonding Networks and Intermolecular Interactions in Solvates

The stability and structure of hydrochloride-methanol solvates are governed by a complex network of intermolecular interactions, with hydrogen bonding playing a predominant role. researchgate.netrsc.org Methanol, being a protic solvent, can act as both a hydrogen bond donor and acceptor, allowing it to integrate into the crystal lattice by forming hydrogen bonds with the hydrochloride salt. youtube.com

The strength of these interactions can be significant, as evidenced by desolvation temperatures that are often higher than the boiling point of methanol. researchgate.netfigshare.com These strong interactions can stabilize the solvate structure and influence its physical properties. The study of these hydrogen bonding networks is crucial for understanding the stability of the solvate and predicting its behavior upon desolvation. rsc.orgrsc.org

Impact of Solvent Disorder on Crystal Packing and Stability

Solvent disorder, where the solvent molecules occupy multiple positions within the crystal lattice, can have a significant impact on the crystal packing and stability of hydrochloride-methanol solvates. rsc.org This disorder can arise from the flexibility of the solvent molecule and the nature of the host-guest interactions.

Desolvation and Polymorphic Transformations of Methanol Solvates

The removal of solvent molecules from a solvate, known as desolvation, can lead to the formation of an anhydrous crystalline form or an amorphous phase. rsc.orgrsc.org This process can be a key step in obtaining new polymorphic forms of a substance that may not be accessible through direct crystallization from solution. mdpi.compsu.edu

Kinetics and Mechanisms of Desolvation

The kinetics and mechanism of desolvation can vary depending on the nature of the solvate and the experimental conditions. rsc.orgnih.gov Desolvation can proceed through different mechanisms, such as nucleation and growth of the new phase or by diffusion of the solvent molecules out of the crystal lattice. nih.gov